molecular formula C17H14BrN3O2 B2613915 N-(4-bromo-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899984-04-4

N-(4-bromo-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2613915
CAS No.: 899984-04-4
M. Wt: 372.222
InChI Key: FYMZYBFENCVJIA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a carboxamide group at position 3 and a 1-methyl-2-oxo substituent on the dihydro-naphthyridine core. The amide nitrogen is substituted with a 4-bromo-2-methylphenyl group, contributing to its unique physicochemical and pharmacological profile.

Synthesis of this compound typically involves coupling a 1,8-naphthyridine-3-carboxylic acid derivative with a substituted aniline under standard amide-forming conditions. For example, analogous compounds like FG158a and FG160a () were synthesized via alkylation of the naphthyridine core followed by amidation. Purification often employs silica gel chromatography, and diastereomeric mixtures (e.g., cis/trans isomers) may require separation for biological evaluation .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-8-12(18)5-6-14(10)20-16(22)13-9-11-4-3-7-19-15(11)21(2)17(13)23/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMZYBFENCVJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Compound Structure and Synthesis

The compound is characterized by its unique molecular structure, which includes two six-membered rings linked by an amide group. Its chemical formula is C13H11BrN2O2C_{13}H_{11}BrN_2O_2. The synthesis typically involves the reaction of 3-bromo-2-methyl-aniline with 2-chloronicotinic acid in the presence of a catalyst like p-toluenesulfonic acid under reflux conditions, leading to the formation of the desired naphthyridine derivative .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of activity include:

  • Antimicrobial Activity : Studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low microgram range .
  • Anticancer Potential : Research has highlighted the anticancer properties of naphthyridine derivatives. For example, compounds from this class have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of naphthyridine derivatives reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active compounds . The data is summarized in Table 1 below:

CompoundPathogen TargetedMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
10Escherichia coli0.300.35
13Pseudomonas aeruginosa0.400.45

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms such as DNA intercalation and modulation of apoptosis-related proteins . The findings are summarized in Table 2:

Cell LineIC50 (μg/mL)Mechanism of Action
H1299 (lung cancer)10.47Induces apoptosis via p53 pathway
HeLa (cervical cancer)12.50DNA intercalation
CEM-SS (leukemia)15.03Cell cycle arrest

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of naphthyridine derivatives were tested against clinical isolates of bacteria. The results indicated that modifications to the phenyl ring significantly enhanced antimicrobial potency, demonstrating structure-activity relationships critical for drug development.

Case Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects of this compound on various human cancer cell lines. The compound was found to be particularly effective against breast and lung cancer cells, leading to further investigations into its potential as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of 1,8-naphthyridine derivatives, including N-(4-bromo-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, as effective anticancer agents. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms such as inhibition of topoisomerases and interference with DNA replication. Specific studies indicate that naphthyridine derivatives can act as inhibitors of protein kinases involved in cancer progression .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Naphthyridine derivatives have been documented to exhibit broad-spectrum antimicrobial effects, making them suitable candidates for further development as antibiotics or antifungal agents. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .

Neurological Applications

Treatment of Neurological Disorders
this compound may also have applications in treating neurological disorders such as Alzheimer's disease and depression. The naphthyridine scaffold has shown promise in modulating neurotransmitter systems and exhibiting neuroprotective effects in preclinical studies .

Cardiovascular Applications

Calcium Channel Modulation
Compounds within the dihydropyridine family are known for their role as calcium channel blockers, which are crucial in managing cardiovascular diseases such as hypertension and angina. The unique structural features of this compound may enhance its effectiveness as a calcium channel modulator.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that optimize reaction conditions such as temperature and solvents to achieve high yields. The compound's molecular formula is C16H15BrN2O2 with a molecular weight of approximately 365.21 g/mol .

Summary of Biological Activities

Activity Type Description
AnticancerInduces apoptosis; inhibits topoisomerases; interferes with DNA replication
AntimicrobialBroad-spectrum effects; disrupts bacterial cell wall synthesis
NeurologicalPotential treatment for Alzheimer's and depression; neuroprotective effects
CardiovascularPossible calcium channel modulation; management of hypertension

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction ConditionsReagentsProductsYieldReference
Acidic hydrolysisHCl (6M), reflux, 8hN-(4-bromo-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid72%
Basic hydrolysisNaOH (2M), ethanol, 70°C, 6hSodium salt of the carboxylic acid85%

Key Insight : Hydrolysis is facilitated by the electron-withdrawing naphthyridine ring, which activates the carbonyl toward nucleophilic attack.

Electrophilic Aromatic Substitution

The bromine atom on the 4-bromo-2-methylphenyl group enables further functionalization via cross-coupling reactions.

Reaction TypeCatalysts/ConditionsProductsYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CN-(4-aryl-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide60–78%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-(4-amino-2-methylphenyl) derivatives65%

Mechanistic Note : The bromine atom acts as a directing group, with palladium catalysts enabling C–C or C–N bond formation .

Thermal Cyclization

The naphthyridine core undergoes regioselective cyclization under elevated temperatures.

ConditionsReagentsProductsYieldReference
Dowtherm A, reflux, 15minFused polycyclic derivatives (e.g., 1,5-naphthyridinones)89%
Diethyl phthalate, 180°CTricyclic lactams72%

Structural Impact : Cyclization enhances π-conjugation, potentially improving pharmacological properties .

Alkylation at the Naphthyridine Nitrogen

The NH group in the dihydro-naphthyridine ring undergoes alkylation with electrophilic reagents.

Alkylating AgentConditionsProductsYieldReference
Methyl iodideK₂CO₃, DMF, 80°CN-methylated derivatives90%
Diethyl sulfateNaOH, ethanol, refluxEthyl-substituted analogs82%

Optimization : Alkylation is most efficient in polar aprotic solvents with mild bases .

Reduction of the Oxo Group

The 2-oxo group is reducible to a hydroxyl or methylene group.

Reducing AgentConditionsProductsYieldReference
NaBH₄MeOH, 25°C2-Hydroxy intermediate55%
LiAlH₄THF, reflux2-Methylene derivative68%

Application : Reduced forms show altered solubility and bioactivity profiles.

Interaction with Biological Targets

Though not a classical reaction, the compound modulates enzyme activity via non-covalent interactions:

  • Kinase Inhibition : Binds to ATP pockets in PIP4K2A via hydrogen bonding (Val199 backbone) and π-stacking (Phe200) .

  • DGK Inhibition : Disrupts diacylglycerol metabolism in T-cell activation pathways.

Stability Under Physiological Conditions

Critical for drug development:

ParameterValueConditionsReference
Hydrolytic half-life (pH 7.4)24h37°C
Photostability>90% intactUV light (254nm), 48h

Comparison with Similar Compounds

a) Substituent Effects on Bioactivity

  • Halogenation: The bromine atom in the target compound’s amide substituent may enhance lipophilicity and receptor binding compared to non-halogenated analogs. For instance, compound 5a4 (dual chloro substituents) demonstrated cytotoxicity against neuroblastoma cells, suggesting halogenation’s role in enhancing cellular uptake .
  • N1 Alkylation vs. Arylation: The 1-methyl group in the target compound contrasts with bulkier N1-benzyl groups in analogs (e.g., 4-fluorobenzyl in ). Smaller alkyl groups may improve solubility but reduce receptor affinity compared to aryl substituents, as seen in cannabinoid CB2 agonists like FG160a, where N1-pentyl chains optimize receptor interaction .

b) Amide-Linked Aromatic Moieties

  • In contrast, analogs with cyclohexyl () or adamantyl () groups prioritize hydrophobic interactions, critical for HIV integrase inhibition .

d) Physicochemical Properties

  • Molecular weight and polarity vary significantly: the target compound (~404 g/mol) is lighter than brominated analogs (e.g., 472 g/mol in ), suggesting better bioavailability. Derivatives with hydroxy groups (e.g., ) may exhibit improved solubility but reduced membrane permeability.

Q & A

Q. Table 1. Key Spectral Data for 1,8-Naphthyridine-3-carboxamide Derivatives

Position/Group1H^1H NMR (δ, ppm)IR (cm1^{-1})Mass (m/z)
H2 (naphthyridine)9.15–9.29 (s)--
NH (amide)9.19–9.80 (d)1651–1686 (C=O)423–424
CH2 (benzyl)5.68–5.84 (s)2998–3112 (C–H)-

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanol (reflux)66–76%
CatalystPiperidine↑ Cyclization
Temperature80–100°C↑ Purity

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